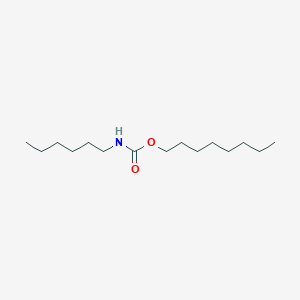![molecular formula C4H3N3 B14256753 2,4,7-Triazabicyclo[4.1.0]hepta-1(7),2,4-triene CAS No. 478303-70-7](/img/structure/B14256753.png)
2,4,7-Triazabicyclo[4.1.0]hepta-1(7),2,4-triene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,7-Triazabicyclo[4.1.0]hepta-1(7),2,4-triene is a highly strained bicyclic compound that has garnered interest due to its unique structural and electronic properties. This compound is characterized by a bicyclic framework with three nitrogen atoms incorporated into the ring system, making it a triazabicyclo compound. Its unique structure makes it a subject of study in various fields of chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,7-Triazabicyclo[4.1.0]hepta-1(7),2,4-triene typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diazo compound with a nitrogen-containing heterocycle under photolytic or thermal conditions. The reaction conditions often require low temperatures and inert atmospheres to prevent decomposition of the highly strained product.
Industrial Production Methods
Industrial production of this compound is not well-documented due to the compound’s instability and the specialized conditions required for its synthesis. advancements in flow chemistry and microreactor technology may offer potential routes for scalable production in the future.
Analyse Des Réactions Chimiques
Types of Reactions
2,4,7-Triazabicyclo[4.1.0]hepta-1(7),2,4-triene undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form various nitrogen oxides.
Reduction: Reduction reactions can lead to the formation of amines and other nitrogen-containing compounds.
Substitution: The nitrogen atoms in the ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrogen oxides, while reduction can produce various amines.
Applications De Recherche Scientifique
2,4,7-Triazabicyclo[4.1.0]hepta-1(7),2,4-triene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and as a probe in biochemical assays.
Medicine: Research is ongoing into its potential use as a pharmacophore in drug design.
Industry: Its electronic properties make it of interest in the development of new materials and catalysts.
Mécanisme D'action
The mechanism by which 2,4,7-Triazabicyclo[4.1.0]hepta-1(7),2,4-triene exerts its effects is largely dependent on its interaction with other molecules. The nitrogen atoms in the ring can act as electron donors or acceptors, facilitating various chemical reactions. The compound can interact with molecular targets such as enzymes and receptors, influencing biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[4.1.0]hepta-2,4,6-triene: A similar compound with a different arrangement of atoms and electronic properties.
Cyclohepta-1,3,5-triene: Another related compound with a different ring structure and reactivity.
Uniqueness
2,4,7-Triazabicyclo[4.1.0]hepta-1(7),2,4-triene is unique due to the incorporation of three nitrogen atoms into its bicyclic framework, which imparts distinct electronic and structural properties. This makes it a valuable compound for studying the effects of nitrogen incorporation into ring systems and for exploring new chemical reactivity.
Propriétés
Numéro CAS |
478303-70-7 |
|---|---|
Formule moléculaire |
C4H3N3 |
Poids moléculaire |
93.09 g/mol |
Nom IUPAC |
2,4,7-triazabicyclo[4.1.0]hepta-1(7),2,4-triene |
InChI |
InChI=1S/C4H3N3/c1-3-4(7-3)6-2-5-1/h1-3H |
Clé InChI |
URKFZLAJYCKURQ-UHFFFAOYSA-N |
SMILES canonique |
C1=NC=NC2=NC21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-(2-Oxoethoxy)phenoxy]benzoic acid](/img/structure/B14256673.png)




![Dimethyl 5-[(10-hydroxydecyl)oxy]benzene-1,3-dicarboxylate](/img/structure/B14256722.png)



![11-{[(4-Methoxyphenyl)(diphenyl)methyl]sulfanyl}undecanoic acid](/img/structure/B14256757.png)
![1-[(2R)-1,4-Dioxaspiro[4.5]decan-2-yl]but-3-en-1-one](/img/structure/B14256760.png)


![N-[(4-chlorophenyl)methylideneamino]-2-[(4-chlorophenyl)sulfonylamino]benzamide](/img/structure/B14256774.png)
